1-Adamantanecarbonyl chloride (CAS 2094-72-6) is a highly reactive, sterically hindered acylating agent widely procured for the direct installation of the adamantyl pharmacophore into active pharmaceutical ingredients (APIs) and advanced materials [1]. Featuring a rigid, highly lipophilic tricyclic cage bonded to an acyl chloride, it offers superior reactivity compared to its free acid precursor, 1-adamantanecarboxylic acid[2]. In industrial and laboratory settings, this compound is primarily selected to enhance the metabolic stability, blood-brain barrier permeability, and steric bulk of target molecules without the need for the expensive peptide coupling reagents required by the free acid[1].
Generic substitution of 1-adamantanecarbonyl chloride with simpler aliphatic acyl chlorides, such as pivaloyl chloride, fails to replicate the unique lipophilicity and extreme steric shielding provided by the adamantyl cage, which are critical for the pharmacokinetic profiles of drugs like vildagliptin and adapalene [1]. Furthermore, attempting to substitute it with the cheaper baseline precursor, 1-adamantanecarboxylic acid, introduces significant process inefficiencies; the free acid requires either in situ activation with hazardous reagents (e.g., thionyl chloride) or the use of costly stoichiometric coupling agents (e.g., CDI, HATU) that generate difficult-to-remove byproducts and lower overall synthetic throughput[2].
For the N-adamantylation of heterocycles, procuring 1-adamantanecarbonyl chloride allows for direct amide bond formation, routinely achieving yields of 75–90% under mild basic conditions (e.g., Et3N or K2CO3) [1]. In contrast, using 1-adamantanecarboxylic acid requires either an additional chlorination step or the use of expensive coupling reagents (like CDI or HBTU), which increases raw material costs and complicates downstream purification [1].
| Evidence Dimension | Amidation Yield & Step Count |
| Target Compound Data | 75-90% yield in a single step (using 1-adamantanecarbonyl chloride + base) |
| Comparator Or Baseline | 1-Adamantanecarboxylic acid (requires 2 steps or expensive coupling agents) |
| Quantified Difference | Elimination of coupling agent cost and 1 synthetic step while maintaining >75% yield. |
| Conditions | Mild basic conditions (Et3N/DCM or K2CO3/Toluene) at room temperature to 60 °C. |
Procuring the acid chloride directly streamlines manufacturing workflows for adamantane-containing APIs by eliminating the need for costly coupling reagents and reducing step count.
Due to the extreme stability of the tertiary 1-adamantyl cation, 1-adamantanecarbonyl chloride is highly susceptible to quantitative decarbonylation when subjected to strong Lewis acids like AlCl3, yielding 1-adamantyl derivatives instead of the desired ketones[1]. However, when paired with milder Lewis acids such as BiCl3 or ZnCl2, the intact acyl group is successfully transferred, yielding >80% of the desired adamantyl ketone in the acylation of allylsilanes[1].
| Evidence Dimension | Intact Acyl Transfer Yield |
| Target Compound Data | >80% yield of adamantyl ketone with BiCl3 |
| Comparator Or Baseline | ~0% yield of ketone (quantitative decarbonylation) with AlCl3 |
| Quantified Difference | >80% shift in product distribution based on catalyst selection. |
| Conditions | Acylation of allylsilanes at room temperature. |
Buyers scaling up C-acylation processes must procure mild Lewis acids alongside this compound to prevent catastrophic yield loss via decarbonylation.
In the activation of H-phosphonates for solid-phase oligonucleotide synthesis, sterically hindered acyl chlorides are required to prevent side reactions. While pivaloyl chloride (PivCl) is commonly used, large excesses can lead to unwanted pivaloylation of the solid support[1]. 1-Adamantanecarbonyl chloride provides an even larger steric shield, modulating reactivity to allow for highly efficient adduct formation (up to 95% yield) while minimizing off-target acylation of the support [1].
| Evidence Dimension | Adduct Formation Yield & Side Reactions |
| Target Compound Data | Up to 95% yield with minimized support acylation |
| Comparator Or Baseline | Pivaloyl chloride (PivCl) (prone to support pivaloylation in excess) |
| Quantified Difference | Enhanced steric protection preventing solid-support degradation. |
| Conditions | Activation of H-phosphonates in pyridine. |
For high-value oligonucleotide synthesis, substituting PivCl with 1-adamantanecarbonyl chloride reduces support contamination and improves final product purity.
1-Adamantanecarbonyl chloride is the premier precursor for synthesizing adamantane-functionalized drugs, including intermediates for vildagliptin, adapalene, and various kinase inhibitors, where it acts as a highly efficient N-acylating agent to increase lipophilicity and target binding [1].
It is utilized as a bulky activating agent for H-phosphonates, providing superior steric protection against unwanted solid-support acylation compared to standard reagents like pivaloyl chloride [2].
The compound is procured to synthesize adamantane-functionalized monomers (e.g., HEMA-Ad) for cyclodextrin-based host-guest self-healing elastomers, where its high reactivity ensures efficient esterification without the need for coupling agents [3].
Corrosive